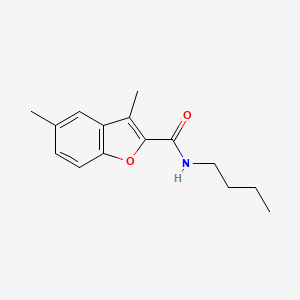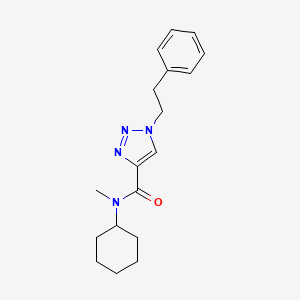
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as BDF, is a synthetic compound that belongs to the benzofuran family. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide acts as a sigma-1 receptor agonist, which means that it enhances the activity of these receptors. Sigma-1 receptors are located in the endoplasmic reticulum of cells and are involved in regulating calcium signaling and protein folding. By modulating the activity of sigma-1 receptors, N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide can affect a range of cellular processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce pain sensitivity, improve memory and learning, and have anxiolytic and antidepressant effects. N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for sigma-1 receptors, making it a useful tool for studying these receptors. However, N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide also has some limitations. It has low water solubility, which can make it difficult to administer in vivo. Additionally, its effects on other receptors and cellular processes are not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and depression. Another area of interest is its effects on other cellular processes, such as protein folding and calcium signaling. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide, as well as its interactions with other drugs. Overall, N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Méthodes De Synthèse
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide can be synthesized by reacting 3,5-dimethyl-1-benzofuran-2-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It is known to bind to sigma-1 receptors, which are found in high concentrations in the brain. Sigma-1 receptors are involved in a variety of physiological processes, including pain perception, mood regulation, and learning and memory. N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to modulate the activity of these receptors, which may have therapeutic implications for a range of neurological disorders.
Propriétés
IUPAC Name |
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-5-8-16-15(17)14-11(3)12-9-10(2)6-7-13(12)18-14/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGPIYMUCJGJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3,5-dimethyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4899375.png)


![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B4899394.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)



